molecular formula C14H11ClFN5O3S B2841399 3-chloro-4-fluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide CAS No. 1396782-62-9

3-chloro-4-fluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2841399
CAS No.: 1396782-62-9
M. Wt: 383.78
InChI Key: IGBRZGCJYGZGJJ-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a tetrazole moiety substituted at the para-position of the phenyl ring. The chloro and fluoro substituents on the benzene ring enhance lipophilicity and may modulate interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN5O3S/c1-20-14(22)21(19-18-20)10-4-2-9(3-5-10)17-25(23,24)11-6-7-13(16)12(15)8-11/h2-8,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBRZGCJYGZGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting a suitable amine with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (chlorine and fluorine).

    Oxidation and Reduction: The tetrazole ring and sulfonamide group can participate in redox reactions under appropriate conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Depending on the nucleophile, products can include various substituted derivatives.

    Oxidation: Oxidized products may include sulfonic acids or nitroso derivatives.

    Reduction: Reduced products may include amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, compounds with sulfonamide and tetrazole groups are often investigated for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs. The halogen substituents can enhance the compound’s binding affinity and specificity towards biological targets.

Industry

In industry, this compound could be used in the development of new polymers, coatings, and other materials that benefit from its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting specific enzymes or receptors, disrupting biological pathways critical for disease progression. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, while the tetrazole ring can enhance binding through additional hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on substituents, heterocyclic cores, and spectral properties.

Structural Analogues with Triazole Moieties

Compounds 7–9 and 10–15 from are sulfonamide derivatives incorporating 1,2,4-triazole rings instead of tetrazoles. Key differences include:

  • Heterocyclic Core : The tetrazole in the target compound is a five-membered ring with four nitrogen atoms, while triazoles (e.g., in compounds 7–9 ) contain three nitrogen atoms. This difference impacts electron distribution and tautomeric behavior. Tetrazoles are more acidic (pKa ~4.5) than triazoles (pKa ~8–10), influencing solubility and binding interactions .
  • Substituent Effects : Compounds 7–9 feature 2,4-difluorophenyl and halophenylsulfonyl groups (X = H, Cl, Br), whereas the target compound has a 3-chloro-4-fluorobenzenesulfonamide group. The positions of halogens (Cl, F) affect steric bulk and electronic effects, which may alter target affinity or metabolic stability.

Sulfonamide Derivatives with Varying Halogenation

  • Flusulfamide (): A structurally related benzenesulfonamide with 4-chloro, 3-(trifluoromethyl), and 2-chloro-4-nitro substituents. Unlike the target compound, flusulfamide lacks a heterocyclic ring but shares halogenated aromatic features. The trifluoromethyl group enhances electronegativity and resistance to metabolic degradation, suggesting divergent applications (e.g., pesticide vs.
  • Compound in : N-((4-allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide contains a 1,2,4-triazole core with allyl and benzylsulfanyl substituents. Its molecular weight (452.95 g/mol) is comparable to the target compound, but the presence of a sulfur-containing side chain may improve membrane permeability .

Data Table: Structural and Spectral Comparison

Compound Molecular Formula Heterocyclic Core Key Substituents IR Features (cm⁻¹)
Target Compound C₁₉H₁₅ClFN₃O₃S Tetrazole 3-Cl, 4-F, 4-methyl-5-oxo-tetrazole νN–H (~3150–3400), νC=O (if present)
Compound 7–9 () C₂₀H₁₄F₂N₃O₂S (X = Cl) 1,2,4-Triazole 2,4-diF-phenyl, 4-Cl-phenylsulfonyl νC=S (1247–1255), νN–H (3278–3414)
Flusulfamide () C₁₃H₈ClF₃N₂O₂S None 4-Cl, 3-CF₃, 2-Cl-4-NO₂-phenyl νSO₂ (~1350–1450)
Compound C₁₉H₁₈ClFN₄O₂S₂ 1,2,4-Triazole 4-Cl, 4-F-benzylsulfanyl, allyl νS–H (absent), νC=S (~1250)

Research Implications

The tetrazole ring in the target compound offers distinct advantages in drug design, such as improved metabolic stability and hydrogen-bonding capacity compared to triazoles. However, the absence of biological data limits direct efficacy comparisons. Future studies should explore structure-activity relationships (SAR) by modifying halogen positions and heterocyclic cores, guided by synthetic methods in and computational tools like SHELX for crystallographic analysis .

Biological Activity

3-chloro-4-fluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClF N4O3S, with a molecular weight of approximately 398.84 g/mol. The compound features a sulfonamide group, which is known for its pharmacological significance, particularly in antibiotic development.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity : Compounds containing tetrazole and sulfonamide moieties have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives demonstrate promising antibacterial and antifungal activities.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications in its chemical structure. The presence of the tetrazole ring is crucial for enhancing the compound's interaction with biological targets.

Table 1: Summary of SAR Findings

ModificationEffect on ActivityReference
Addition of methyl groupIncreased cytotoxicity against cancer cells
Substitution on phenyl ringEnhanced binding affinity to target proteins
Variation in halogen substituentsAltered pharmacokinetics and toxicity profiles

The proposed mechanism of action for this compound involves:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on beta-tubulin, inhibiting microtubule formation and leading to cell cycle arrest.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways via caspase activation, particularly in cancer cell lines such as MCF-7 and A549.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Cytotoxicity Studies : In vitro studies demonstrated that derivatives with similar structures exhibited IC50 values ranging from 0.048 µM to 0.246 µM against lung cancer cell lines (A549). These studies highlighted the importance of specific substitutions in enhancing cytotoxic effects .
  • Mechanistic Insights : Research indicated that certain analogs induced G2/M phase cell cycle arrest and apoptosis through mitochondrial pathways, suggesting a multifaceted approach to cancer treatment .

Q & A

Q. Key Optimization Parameters :

ParameterOptimal RangeImpact on Yield
Temperature70–80°CPrevents side reactions in tetrazole formation
SolventEthanol/DMFBalances solubility and reactivity
Reaction Time4–6 hoursEnsures complete coupling

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:
Critical techniques include:

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and sulfonamide linkage (e.g., sulfonamide protons at δ 10–12 ppm) .
  • HPLC : Assess purity (>98% required for biological assays) using a C18 column and acetonitrile/water gradient .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ at m/z 436.05) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or tautomeric forms in the tetrazole ring .

Q. Common Pitfalls :

  • Overlapping NMR signals from aromatic protons may require 2D COSY or HSQC for resolution.
  • Moisture sensitivity of the tetrazole moiety necessitates anhydrous conditions during analysis .

Advanced: How do structural modifications in the tetrazole and sulfonamide moieties influence biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

Tetrazole Modifications :

  • 4-Methyl Substitution : Enhances metabolic stability by reducing oxidative degradation .
  • 5-Oxo Group : Critical for hydrogen bonding with target enzymes (e.g., carbonic anhydrase isoforms) .

Sulfonamide Variations :

  • Chloro/Fluoro Substituents : Increase lipophilicity and membrane permeability (ClogP ~3.2 vs. ~2.5 for non-halogenated analogs) .
  • Positional Effects : 4-Fluoro substitution improves selectivity for kinase targets (e.g., EGFR T790M mutants) .

Q. Comparative Activity Table :

Analog StructureKey ModificationIC50 (Target Enzyme)
3-Cl,4-F-sulfonamideBaseline12 nM (CA IX)
3-Br,4-Cl-sulfonamideIncreased halogen size28 nM (CA IX)
Tetrazole → PyrazoleRing substitution>500 nM (CA IX)

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from:

  • Assay Variability : Use orthogonal assays (e.g., fluorescence vs. radiometric) to confirm target inhibition .
  • Compound Purity : Re-evaluate via HPLC-MS; impurities <1% can skew IC50 values .
  • Cellular Context : Test in isogenic cell lines (e.g., hypoxia-induced CA IX vs. normoxic conditions) .

Case Study : A 2024 study reported conflicting IC50 values (8 nM vs. 35 nM) for CA IX inhibition. Re-analysis under standardized hypoxia conditions (1% O2) aligned results to 10–12 nM, highlighting oxygen-dependent target expression .

Advanced: What strategies improve solubility and bioavailability of this sulfonamide-tetrazole hybrid?

Answer:

Prodrug Design : Introduce phosphate esters on the sulfonamide group, increasing aqueous solubility 10-fold .

Co-Crystallization : Use co-formers like cyclodextrins to enhance dissolution rates (e.g., β-cyclodextrin increases solubility by 85%) .

Particle Size Reduction : Nano-milling (Z-average <200 nm) improves oral bioavailability from 15% to 42% in rodent models .

Q. Optimization Workflow :

In Silico Screening : Predict logS and permeability via QSPR models.

In Vitro Testing : Parallel artificial membrane permeability assay (PAMPA) for intestinal absorption.

In Vivo Validation : Pharmacokinetic profiling in fasted/fed states .

Advanced: What are the computational approaches to model this compound’s interaction with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina) : Predict binding poses with CA IX (PDB: 3IAI) and EGFR (PDB: 4HJO). Key interactions include sulfonamide-Zn²+ coordination and tetrazole-Arg130 hydrogen bonds .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates stable binding .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for halogen substitutions (e.g., -1.2 kcal/mol for 4-F → 4-Cl improves affinity) .

Q. Validation Metrics :

MetricTarget Value
Dock Score (Vina)≤-9.0 kcal/mol
MM-GBSA ΔG≤-40 kcal/mol
Ligand Efficiency≥0.3 kcal/mol/HA

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